Cas no 18051-16-6 (9,10-Dihydrolysergol)

9,10-Dihydrolysergol structure
Nome del prodotto:9,10-Dihydrolysergol
9,10-Dihydrolysergol Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ergoline-8-methanol,6-methyl-, (8b)-
- [(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-yl]methanol
- 9,10-Dihydrolysergol
- 6-Methyl-ergoline-8-methanol
- 8alpha,9-Dihydroelymoclavine
- A,9-Dihydroelymoclavine
- A-Dihydrolysergol
- Dihydrolysergol
- Dihydrolysergol I
- trans-dihydrolysergol
- AKOS030254429
- ERGOLINE-8-METHANOL, 6-METHYL-, (8.BETA.)-
- LY 60722
- LY-60722
- BDBM50227495
- 8.ALPHA.,9-DIHYDROELYMOCLAVINE
- J-011530
- CHEMBL290217
- UFKTZIXVYHGAES-WDBKCZKBSA-N
- Methanol, [(8.beta.)-6-methylergolin-8-yl]-
- 8-METHYLERGOLINE-8-METHANOL, .BETA.
- (6-Methylergolin-8-yl)methanol
- UNII-I39LU14H83
- Ergoline-8-methanol, 6-methyl-, (8beta)-
- NCGC00246217-01
- [(2R,4R,7R)-6-methyl-6,11-diazatetracyclo[7.6.1.0?,?.0??,??]hexadeca-1(16),9,12,14-tetraen-4-yl]methanol
- SCHEMBL1893796
- 6-methylergolin-8beta-ylmethanol
- SMR000538902
- 18051-16-6
- Dihydroelymoclavine
- I39LU14H83
- MLS001173381
- Dihydro-lysergol
- alpha-Dihydrolysergol
- DTXSID20939343
- Q27280311
- HMS2882O18
- [(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methanol
-
- Inchi: InChI=1S/C16H20N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-4,7,10,13,15,17,19H,5-6,8-9H2,1H3/t10-,13-,15-/m1/s1
- Chiave InChI: UFKTZIXVYHGAES-WDBKCZKBSA-N
- Sorrisi: OC[C@H]1CN(C)[C@H]2[C@@H](C3C=CC=C4C=3C(C2)=CN4)C1
Proprietà calcolate
- Massa esatta: 256.15800
- Massa monoisotopica: 256.157563266g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 19
- Conta legami ruotabili: 1
- Complessità: 348
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.9
- Superficie polare topologica: 39.3Ų
Proprietà sperimentali
- Punto di fusione: >265°C (dec)
- PSA: 39.26000
- LogP: 2.05810
9,10-Dihydrolysergol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | D449150-50mg |
9,10-Dihydrolysergol |
18051-16-6 | 50mg |
$942.00 | 2023-05-18 | ||
A2B Chem LLC | AA95767-10mg |
Ergoline-8-methanol, 6-methyl-, (8β)- |
18051-16-6 | 10mg |
$334.00 | 2024-04-20 | ||
A2B Chem LLC | AA95767-5mg |
Ergoline-8-methanol, 6-methyl-, (8β)- |
18051-16-6 | 5mg |
$238.00 | 2024-04-20 | ||
TRC | D449150-100mg |
9,10-Dihydrolysergol |
18051-16-6 | 100mg |
$1654.00 | 2023-05-18 | ||
TRC | D449150-5mg |
9,10-Dihydrolysergol |
18051-16-6 | 5mg |
$ 121.00 | 2023-09-07 | ||
TRC | D449150-10mg |
9,10-Dihydrolysergol |
18051-16-6 | 10mg |
$ 219.00 | 2023-09-07 | ||
TRC | D449150-25mg |
9,10-Dihydrolysergol |
18051-16-6 | 25mg |
$488.00 | 2023-05-18 |
9,10-Dihydrolysergol Letteratura correlata
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
18051-16-6 (9,10-Dihydrolysergol) Prodotti correlati
- 2680894-96-4(Tert-butyl 8-bromo-5-chloro-1,2,3,4-tetrahydroquinoline-1-carboxylate)
- 2229395-15-5(1-(4-bromo-3,5-dimethylphenyl)-2,2-dimethylcyclopropylmethanol)
- 1076198-16-7(4-Formyl Loratadine)
- 2007216-24-0(1-(oxan-4-yloxy)methylcyclopropane-1-sulfonyl chloride)
- 63598-71-0(4H-1,2,4-Triazole)
- 1806445-83-9(1-Bromo-1-(2-bromo-4-(methylthio)phenyl)propan-2-one)
- 2243504-30-3(4-(difluoromethoxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxybenzoic acid)
- 1596081-67-2(5-(propan-2-yl)-1,2,4-oxadiazol-3-ylmethanesulfonyl chloride)
- 896325-21-6(2-({7-chloro-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide)
- 2171643-42-6(3-(2,2-difluoropropyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
